N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4S/c1-12-14(13(2)23(20-12)15-6-4-5-8-18-15)7-9-19-16(24)21-10-11-22(17(21)25)28(3,26)27/h4-6,8H,7,9-11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINSRLBEFMCTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)N3CCN(C3=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyrazole ring can be functionalized to introduce the pyridine ring via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Imidazolidine Ring: This step involves the cyclization of an appropriate diamine with a carbonyl compound, followed by oxidation to introduce the oxo group.
Introduction of the Methylsulfonyl Group: This can be done through sulfonylation using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry: The compound could be used in the development of new materials, catalysts, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Structural Analog 1: (R)-5-(3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile
Source : European Patent EP 4139296 B1
- Molecular Weight : [M+H]+ = 472.3
- Key Features :
- Pyridazine core with a 3-oxo group.
- Pyrrolidinyl linker substituted with a pyridinyl-isoxazole moiety.
- 3,5-Dimethylisoxazole enhances hydrophobic interactions.
- Comparison :
- The pyridazine ring system differs from the imidazolidine in the target compound, likely altering electronic properties and binding affinity.
- The isoxazole substituent may confer greater metabolic resistance compared to the pyrazole in the target compound.
Structural Analog 2: (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
Source : European Patent EP 4139296 B1
- Molecular Weight : [M+H]+ = 445.2
- Key Features: Pyridazinone core with a chlorine substituent. Cyclopropylacetamide group for steric bulk and solubility modulation. Shared 3,5-dimethylpyrazole motif with the target compound.
- Comparison: The pyridazinone core introduces a ketone group, increasing polarity relative to the imidazolidine-2-one in the target compound. The cyclopropylamide may improve membrane permeability compared to the ethyl-linked carboxamide in the target compound.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Binding Affinity : The pyridazine-based analogs likely target kinases or enzymes requiring planar heterocyclic recognition, whereas the imidazolidine core in the target compound may favor binding to deeper hydrophobic pockets.
- Solubility : The methylsulfonyl group in the target compound may enhance aqueous solubility compared to the carbonitrile in Analog 1.
- Metabolic Stability : The 3,5-dimethylpyrazole moiety (shared with Analog 2) could reduce oxidative metabolism, but the methylsulfonyl group may introduce susceptibility to sulfotransferases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling pyrazole and imidazolidine precursors under controlled conditions. For example, pyrazole intermediates (e.g., 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole) can be alkylated with ethylenediamine derivatives, followed by sulfonylation and carboxamide formation. Optimization includes solvent selection (DMF or THF), temperature gradients (room temperature to reflux), and stoichiometric ratios of reagents .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 24h, RT | 35–45% | 98.5% |
| Sulfonylation | CH₃SO₂Cl, Et₃N, 0°C | 60–70% | 97.8% |
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for pyridinyl protons (δ 8.6–7.4 ppm), pyrazole methyl groups (δ 2.2–2.3 ppm), and imidazolidine carbonyls (δ 170–175 ppm) .
- LCMS/HRMS : Monitor molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to verify molecular weight and sulfonyl group incorporation .
- Validation : Cross-reference spectral data with analogous pyrazole-imidazolidine hybrids .
Q. How does the compound’s solubility profile impact formulation for in vitro assays?
- Methodology : Test solubility in polar (DMSO, water) and nonpolar solvents (chloroform, ethyl acetate) using UV-Vis spectroscopy or gravimetric analysis. Adjust pH or use co-solvents (e.g., PEG-400) for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methylsulfonyl and 2-oxoimidazolidine groups during functionalization?
- Methodology :
- DFT Calculations : Model transition states for nucleophilic attacks on the sulfonyl group or keto-enol tautomerism in the imidazolidine ring .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC under varied temperatures/pH to determine rate constants and activation energies .
- Key Finding : Sulfonyl groups exhibit electrophilic character, enabling substitution reactions with amines or thiols .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .
- QSAR Analysis : Correlate substituent electronegativity or steric bulk with activity data to predict pharmacophore enhancements .
Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
- Methodology :
- Standardized Assays : Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to aggregate data from independent studies and identify outliers .
Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?
- Methodology :
- Flow Chemistry : Optimize residence time and mixing efficiency for intermediates prone to racemization .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track chiral purity during continuous synthesis .
Methodological Considerations
- Contradiction Analysis : When spectral data conflicts with expected structures (e.g., unexpected doublets in NMR), perform 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities .
- Experimental Design : Use factorial design (e.g., Box-Behnken) to simultaneously optimize yield, purity, and reaction time while minimizing resource use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
